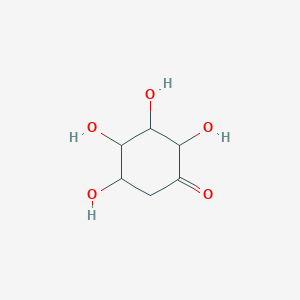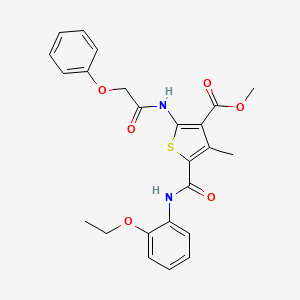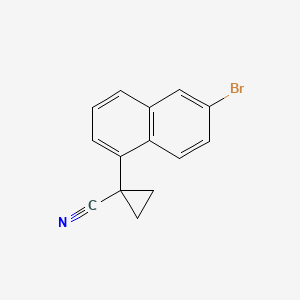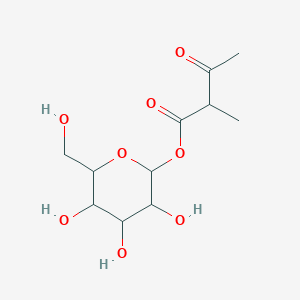
trans-beta-D-Glucopyranosyl methylacetoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trans-beta-D-Glucopyranosyl methylacetoacetate: is a synthetic carbohydrate derivative that belongs to the group of modified sugars. It is a high-purity compound used primarily in research and as a starting material for the synthesis of other compounds . This compound has shown potential in modulating glucose metabolism and sensitizing insulin responsiveness, making it a valuable tool in the study of diabetes and other metabolic disorders.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Trans-beta-D-Glucopyranosyl methylacetoacetate can be synthesized through various chemical routes. One common method involves the reaction of glucose derivatives with acetoacetic acid derivatives under controlled conditions. The reaction typically requires the use of catalysts and specific temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis of this compound in an industrial setting would likely involve large-scale chemical reactors, precise control of reaction parameters, and purification processes to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions: Trans-beta-D-Glucopyranosyl methylacetoacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various reagents, including halogens and nucleophiles, can be used under appropriate conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or other reduced forms of the compound .
Aplicaciones Científicas De Investigación
Trans-beta-D-Glucopyranosyl methylacetoacetate has a wide range of applications in scientific research:
Chemistry: It serves as a starting material for the synthesis of other complex molecules and as a reagent in various chemical reactions.
Biology: The compound is used to study glucose metabolism and insulin responsiveness, providing insights into metabolic pathways and potential therapeutic targets for diabetes.
Medicine: Research involving this compound contributes to the development of new treatments for metabolic disorders and other related conditions.
Mecanismo De Acción
The mechanism of action of trans-beta-D-Glucopyranosyl methylacetoacetate involves its interaction with glucose metabolism pathways. The compound modulates the activity of enzymes involved in glucose processing, thereby influencing insulin sensitivity and overall metabolic balance. Specific molecular targets and pathways include glucose transporters and insulin receptors, which play crucial roles in maintaining glucose homeostasis.
Comparación Con Compuestos Similares
- Alpha-D-Glucopyranosyl methylacetoacetate
- Beta-D-Glucopyranosyl methylacetoacetate
- Glucosyl methylacetoacetate
Comparison: Trans-beta-D-Glucopyranosyl methylacetoacetate is unique in its specific structural configuration, which imparts distinct chemical and biological properties. Compared to its alpha and beta counterparts, the trans configuration may result in different reactivity and interaction with biological targets. This uniqueness makes it particularly valuable in research focused on glucose metabolism and insulin sensitivity .
Propiedades
Fórmula molecular |
C11H18O8 |
|---|---|
Peso molecular |
278.26 g/mol |
Nombre IUPAC |
[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-methyl-3-oxobutanoate |
InChI |
InChI=1S/C11H18O8/c1-4(5(2)13)10(17)19-11-9(16)8(15)7(14)6(3-12)18-11/h4,6-9,11-12,14-16H,3H2,1-2H3 |
Clave InChI |
XSAGLJZRFLLDJW-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)C)C(=O)OC1C(C(C(C(O1)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[5-(Difluoromethyl)-2-thienyl]pyridin-2-ol](/img/structure/B12075899.png)
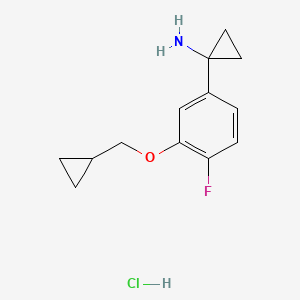
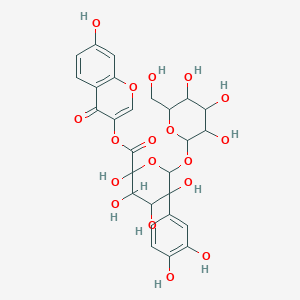
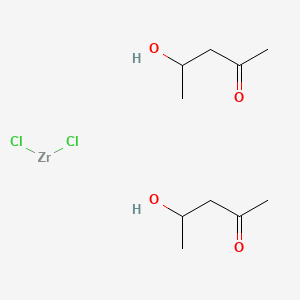
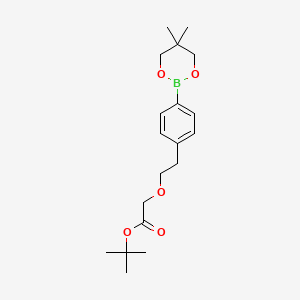
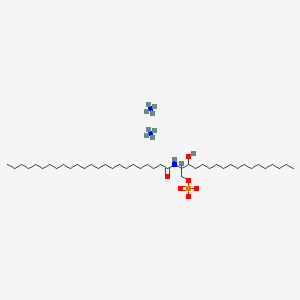
![1-[4-(Trifluoromethyl)-3-pyridyl]cyclopropanecarbonitrile](/img/structure/B12075923.png)
